molecular formula C14H24N2O4 B1435935 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid CAS No. 2089650-38-2

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1435935
M. Wt: 284.35 g/mol
InChI Key: XPGMCVMRSSCCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the CAS Number: 1160247-17-5 . It has a molecular weight of 283.37 . The compound is typically stored in a refrigerator and is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.37 . It is a solid at room temperature and is typically stored in a refrigerator .

Scientific Research Applications

Supramolecular Arrangements

  • Application : The compound and its derivatives have been studied for their role in supramolecular arrangements. Specifically, their molecular and crystal structures have been analyzed, highlighting the impact of substituents on cyclohexane rings in these arrangements (Graus et al., 2010).

Conformational Analysis for Peptide Synthesis

  • Application : Derivatives of this compound have been synthesized for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These derivatives have been analyzed for their conformation, showing potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Stereochemical Analysis

  • Application : The relative configuration of diazaspirodecanes, including compounds related to 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid, has been analyzed using NMR, providing insights into their stereochemistry and tautomeric equilibriums (Guerrero-Alvarez et al., 2004).

Spirocyclic Derivatives Synthesis

  • Application : Research has focused on synthesizing spirocyclic derivatives from olefinic precursors, which includes the synthesis of diazaspirodecanes. These compounds are of interest due to their structural units in natural products (Martin‐Lopez & Bermejo, 1998).

Enantiomerically Pure Spiroacetals

  • Application : The development of methods to synthesize enantiomerically pure spiroacetals, which include dialkyl-dioxaspirodecanes, demonstrates the compound's relevance in stereochemically controlled synthesis, important in pharmaceuticals and agrochemicals (Schwartz et al., 2005).

Intermediate in Asymmetric Synthesis

  • Application : The compound has been used as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids, demonstrating its role in complex synthetic pathways (Tsai et al., 2008).

Advanced Material Synthesis

  • Application : It has been involved in the synthesis of compounds like 2,8-dioxaspiro[4.5]decane-1,3,7,9-tetrone, used in advanced material synthesis, illustrating its utility in creating novel materials (Kato et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-8-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGMCVMRSSCCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 2
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 3
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 4
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

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